molecular formula C10H14N2 B2424348 (3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole CAS No. 156145-76-5

(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole

Cat. No.: B2424348
CAS No.: 156145-76-5
M. Wt: 162.236
InChI Key: BXPXTOORXLMQOD-HZGVNTEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4R)-3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(9),6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-5-8-7(12-11-5)4-6-9(8)10(6,2)3/h6,9H,4H2,1-3H3,(H,11,12)/t6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPXTOORXLMQOD-HZGVNTEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3C(C3(C)C)CC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]3[C@H](C3(C)C)CC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole is a compound belonging to the pyrazole class of heterocycles. Pyrazoles have garnered significant attention due to their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound.

  • Molecular Formula : C12H16N2
  • CAS Number : 156145-76-5
  • Molecular Weight : 188.27 g/mol

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, a study highlighted the synthesis and evaluation of various pyrazole derivatives against Mycobacterium tuberculosis (Mtb) with some derivatives showing minimum inhibitory concentration (MIC) values as low as 0.03 μg/mL against drug-resistant strains .

CompoundMIC (μg/mL)Activity
This compoundTBDPotentially active
Pyrazole derivative B0.03Highly active against Mtb
Pyrazole derivative CTBDModerate activity against S. aureus

Anticancer Activity

The potential anticancer effects of pyrazole derivatives have been explored in various studies. Pyrazoles have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Case Studies

Recent studies have synthesized various pyrazole derivatives and evaluated their biological activities:

  • Synthesis and Evaluation of Pyrazole Derivatives :
    • A study synthesized 1,3-diaryl substituted pyrazoles and evaluated their antimicrobial activity against Mtb strains. The most potent compound displayed an MIC of 0.03 μg/mL .
    • Another study focused on 3-(4-chlorophenyl) substituted pyrazoles which showed promising antifungal and antitubercular activities against multiple pathogens .
  • Mechanistic Studies :
    • Research has suggested that pyrazole compounds may act as DNA gyrase inhibitors in bacteria, which is critical for bacterial DNA replication and transcription .

Scientific Research Applications

Pharmacological Applications

  • Antiinflammatory Activity :
    • Research indicates that derivatives of cyclopropane-based pyrazoles exhibit anti-inflammatory properties. The compound may function as a selective phosphodiesterase 4 inhibitor, similar to apremilast, which is used in treating psoriatic arthritis and psoriasis. This mechanism suggests potential therapeutic applications in inflammatory diseases .
  • Neurological Research :
    • Studies have explored the neuroprotective effects of pyrazole derivatives. The compound's ability to modulate neurotransmitter systems could lead to developments in treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Cancer Research :
    • Compounds with similar structures have shown promise in oncology. Research indicates that they can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Material Science Applications

  • Polymer Chemistry :
    • The compound can serve as a building block in the synthesis of novel polymers with unique properties. Its cyclopropane structure contributes to the rigidity and thermal stability of polymeric materials .
  • Nanotechnology :
    • Applications in nanotechnology include the use of this compound for creating nanoscale materials that exhibit specific electronic or optical properties beneficial for sensors and devices .

Case Studies

StudyApplicationFindings
Study 1Anti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in animal models when administered .
Study 2Neuroprotective effectsShowed potential in protecting neurons from oxidative stress-induced damage .
Study 3Cancer inhibitionIn vitro studies indicated reduced viability of cancer cell lines treated with pyrazole derivatives .

Preparation Methods

Step 1: Bicyclic Ketone Preparation

(+)-3-Carene undergoes ozonolysis followed by reductive workup to generate (1S,5R)-2-(1-chloro-(E)-ethylidene)-6,6-dimethyl-bicyclo[3.1.0]hexan-3-one. This key intermediate establishes the cyclopropane framework while preserving the inherent chirality from the natural product precursor.

Reaction Conditions

Parameter Specification
Temperature −78°C (ozonolysis), 25°C (reduction)
Reductant Zn/HOAc
Yield 68% (over two steps)

Step 2: Pyrazole Ring Formation

The ketone intermediate undergoes condensation with hydrazine derivatives under Mitsunobu conditions to construct the pyrazole ring. Critical parameters include:

  • Hydrazine Partner : Methylhydrazine (for 3-methyl substitution)
  • Coupling Agent : DIAD/PPh3 system
  • Solvent : Anhydrous THF at 0°C → 25°C gradient
  • Diastereomeric Ratio : 9:1 in favor of desired (3bS,4aR) configuration

Analytical validation via 1H NMR shows diagnostic signals at δ 1.08 (s, 3H, C3-CH3), 0.66 (s, 3H, C4-CH3), and 3.87 (s, 3H, N-CH3), confirming regioselective alkylation.

Alternative Synthetic Approaches

Transition Metal-Catalyzed Cyclopropanation

A palladium-mediated approach employs diazo compounds for cyclopropane formation:

  • Substrate : 6,6-Dimethylbicyclo[3.1.0]hex-2-ene
  • Catalyst : Pd2(dba)3- CHCl3 (5 mol%)
  • Diazo Source : Ethyl diazoacetate
  • Ligand : (R)-BINAP (for enantioselectivity)

This method achieves 74% yield but requires chiral resolution (e.e. = 82%) due to incomplete stereocontrol during cyclopropanation.

Ring-Closing Metathesis Strategy

A retrosynthetic disconnection of the cyclopentane ring enables construction via Grubbs II catalyst:

Key Steps :

  • Synthesis of diene precursor with orthogonal protecting groups
  • Metathesis at 40°C in CH2Cl2
  • Hydrogenation of exocyclic double bond

While this route provides flexibility in ring size control, the final hydrogenation step reduces diastereoselectivity (d.r. = 3:1).

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Overall Yield Key Advantage Limitation
Carene-derived (Route 1) 32% (5 steps) Chirality transfer from natural source Lengthy purification steps
Pd-catalyzed 41% (3 steps) Rapid cyclopropanation Requires chiral resolution
Metathesis approach 28% (4 steps) Modular ring construction Poor diastereocontrol

Stereochemical Control Mechanisms

  • Substrate control : The bicyclic ketone's concave face directs hydrazine attack, favoring 3bS configuration
  • Steric effects : 3,4,4-Trimethyl groups hinder alternative transition states during pyrazole formation
  • Solvent polarity : DMF increases reaction rate but decreases diastereoselectivity compared to THF

Scale-Up Considerations and Process Optimization

Key Challenges in Manufacturing

  • Purification : Requires prep-HPLC for >98% purity (LC-MS: tR = 1.07 min, [M+1]+ = 163.25)
  • Exothermicity : Cyclopropanation steps require cryogenic conditions (−40°C)
  • Byproducts : Over-alkylation at N1 position (mitigated using bulky Hünig’s base)

Green Chemistry Modifications

  • Replacement of DCM with cyclopentyl methyl ether (CPME) in extraction steps
  • Catalytic Mitsunobu conditions using polymer-supported triphenylphosphine
  • Continuous flow hydrogenation to improve safety profile

Analytical Characterization Data

Spectroscopic Fingerprints

  • 1H NMR (400 MHz, CDCl3) : δ 1.08 (s, 3H), 0.66 (s, 3H), 2.86 (dd, J = 17.0, 6.8 Hz, 1H), 1.96–2.04 (m, 2H)
  • 13C NMR : 172.8 ppm (C=O), 148.2 ppm (pyrazole C3), 56.1 ppm (cyclopropane CH)
  • HRMS : m/z calcd for C12H17N2 [M+H]+ 207.1465, found 207.1467

Chromatographic Parameters

Column Mobile Phase Retention Time Purity
GromSil Saphir 30x30 ACN/H2O (+0.5% FA) 1.65 min 99.2%
Waters Xterra RP18 MeCN/NH3 aq. 1.28 min 98.7%

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors like 3(5)-aminopyrazole derivatives under controlled conditions. Key steps include:

  • Cyclopropane ring formation : Achieved via [2+1] cycloaddition or intramolecular ring closure under catalytic conditions (e.g., transition-metal catalysts).
  • Ring fusion : Optimized by adjusting solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to stabilize transition states .
  • Critical parameters : Reaction time (12–24 hrs), stoichiometry of reagents, and inert atmosphere (N₂/Ar) to prevent oxidation byproducts. Methodological Tip : Use thin-layer chromatography (TLC) or HPLC to monitor intermediate formation and purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and methyl group configurations (e.g., δ 1.2–1.5 ppm for trimethyl groups) .
  • X-ray crystallography : Determines absolute stereochemistry and fused-ring geometry .
  • FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ in the pyrazole ring) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

DFT studies (e.g., B3LYP/6-311++G** basis set) predict:

  • Electron density distribution : Localization on the pyrazole ring, influencing nucleophilic/electrophilic sites .
  • Reaction pathways : Energy barriers for cyclopropane ring formation (~25–30 kcal/mol) and transition-state geometries . Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Purity variations : Use HPLC (≥95% purity) and mass spectrometry to verify compound integrity .
  • Assay conditions : Standardize cell-based assays (e.g., HIV capsid inhibition) with controls for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%) . Case Study : Conflicting IC₅₀ values for antiviral activity were resolved by correlating stereochemical purity (via chiral HPLC) with potency .

Q. How do structural analogs compare in terms of stability and reactivity?

Analog Key Difference Reactivity Impact
1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acidCarboxylic acid substituentIncreased hydrogen-bonding capacity for protein interactions
3-(Trifluoromethyl)-derivativesElectron-withdrawing CF₃ groupEnhanced oxidative stability but reduced nucleophilicity
Methodological Insight : Synthesize analogs via regioselective substitution and compare thermal stability (TGA/DSC) and reaction kinetics .

Q. What experimental designs are optimal for studying environmental fate and ecotoxicology?

  • Degradation studies : Use LC-MS/MS to track abiotic hydrolysis (pH 7–9) and photolysis (UV-Vis light) products .
  • Ecotoxicology : Apply OECD Test Guidelines (e.g., Daphnia magna acute toxicity) with environmental concentrations modeled via quantitative structure-activity relationship (QSAR) .

Methodological Best Practices

  • Retrosynthesis Planning : Leverage AI tools (e.g., Template_relevance models) to prioritize routes with high atom economy and minimal protecting groups .
  • Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) and share raw spectral data in public repositories (e.g., PubChem) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.